molecular formula C9H14N2O2 B8683100 2-tert-Butyl-5-hydroxy-4-methylpyridazin-3(2H)-one CAS No. 104010-22-2

2-tert-Butyl-5-hydroxy-4-methylpyridazin-3(2H)-one

Cat. No. B8683100
M. Wt: 182.22 g/mol
InChI Key: JOYJKVUVOBMZOP-UHFFFAOYSA-N
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Patent
US04874861

Procedure details

The resulting 2-tert.-butyl-5-ethoxy-4-methyl-3(2H)-pyridazinone (1.7 g) and potassium hydroxide (6.0 g) were added to 30 ml of ethyleneglycol, and the mixture was stirred under reflux for 3 hours. The reaction mixture was poured into 200 ml of water and added with 30 ml of 6N-hydrochloric acid. The crystals thus precipitated was collected by filtration. After drying, the crystals were washed with hot hexane to give 1.3 g of 2-tert.-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone. The melting point and the result of NMR analysis of this product were identical with those of the product obtained by the Method A.
Name
2-tert.-butyl-5-ethoxy-4-methyl-3(2H)-pyridazinone
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:10](=[O:11])[C:9]([CH3:12])=[C:8]([O:13]CC)[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].C(O)CO.Cl>O>[C:1]([N:5]1[C:10](=[O:11])[C:9]([CH3:12])=[C:8]([OH:13])[CH:7]=[N:6]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
2-tert.-butyl-5-ethoxy-4-methyl-3(2H)-pyridazinone
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C(C1=O)C)OCC
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
After drying
WASH
Type
WASH
Details
the crystals were washed with hot hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C(C1=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.